N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer Activity
Several studies have synthesized various acetamide derivatives bearing heterocyclic ring systems to evaluate their potential antitumor activities. For instance, derivatives of 2-(4-aminophenyl)benzothiazole and 5-methyl-4-phenyl thiazole have been investigated for their anticancer efficacy against human tumor cell lines, showing considerable activity in some cases (Yurttaş, Tay, & Demirayak, 2015; Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
Compounds with acetamide linkage and incorporation of heterocyclic moieties have been explored for their antimicrobial potential. Research has shown that some synthesized compounds display good antimicrobial activity, indicating their potential as lead compounds for further drug development (Fahim & Ismael, 2019; Baviskar, Khadabadi, & Deore, 2013).
Optoelectronic Properties
Research into the optoelectronic properties of thiazole-based polythiophenes, for instance, underscores the relevance of such studies in material science. These works aim to understand and exploit the electrical and optical properties of synthesized compounds for applications in electronics and photonics (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-14(27)21-15-6-5-7-16(12-15)22-18(28)13-29-20-24-23-19-25(10-11-26(19)20)17-8-3-2-4-9-17/h2-9,12H,10-11,13H2,1H3,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJCAHOKUHGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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